molecular formula C9H7ClF2O B8002333 1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone

1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone

Cat. No.: B8002333
M. Wt: 204.60 g/mol
InChI Key: SBIHPMGWJWFWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a difluoroethanone moiety

Preparation Methods

The synthesis of 1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 5-chloro-2-methylbenzoyl chloride with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanol.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial activities.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoroethanone moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The chloro-substituted phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone can be compared with similar compounds, such as:

The uniqueness of this compound lies in its difluoroethanone group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5-2-3-6(10)4-7(5)8(13)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIHPMGWJWFWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.